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Compound of Interest

Compound Name: Benzyl-PEG2-CH2COOH

Cat. No.: B1589345 Get Quote

In-Depth Technical Guide: Benzyl-PEG2-
CH2COOH
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties

and applications of Benzyl-PEG2-CH2COOH, a heterobifunctional linker integral to the

advancement of targeted protein degradation and other bioconjugation strategies.

Core Molecular Data
Benzyl-PEG2-CH2COOH is a valuable building block in medicinal chemistry and drug

discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its

structure incorporates a benzyl-protected hydroxyl group, a two-unit polyethylene glycol (PEG)

spacer, and a terminal carboxylic acid. This unique combination of features allows for its use as

a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand. The PEG spacer

enhances the solubility and pharmacokinetic properties of the resulting conjugate.

The key quantitative data for this molecule are summarized in the table below.
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Property Value

Molecular Weight 254.28

Chemical Formula C13H18O5

Application in PROTAC Synthesis: A General
Workflow
Benzyl-PEG2-CH2COOH serves as a flexible linker in the modular synthesis of PROTACs.

The general workflow involves the sequential coupling of the linker to an E3 ligase ligand and a

target protein ligand. The terminal carboxylic acid of Benzyl-PEG2-CH2COOH is typically

activated to facilitate the formation of a stable amide bond with an amine-functionalized ligand.
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Caption: General workflow for PROTAC synthesis using Benzyl-PEG2-CH2COOH.

Experimental Protocol: Amide Coupling
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The following is a representative protocol for the coupling of Benzyl-PEG2-CH2COOH to a

primary amine-containing molecule, a critical step in the synthesis of PROTACs and other

bioconjugates. This procedure utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

and N-hydroxysuccinimide (NHS) to activate the carboxylic acid for reaction with the amine.

Materials:

Benzyl-PEG2-CH2COOH

Amine-containing molecule (e.g., E3 ligase ligand with a primary amine)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

N-hydroxysuccinimide (NHS)

Anhydrous N,N-Dimethylformamide (DMF)

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

Reaction vessel (e.g., round-bottom flask)

Magnetic stirrer and stir bar

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Preparation: Under an inert atmosphere, dissolve Benzyl-PEG2-CH2COOH (1.0 equivalent)

in anhydrous DMF in the reaction vessel.

Activation: To the stirred solution, add NHS (1.2 equivalents) and stir until fully dissolved.

Then, add EDC-HCl (1.2 equivalents) to the mixture. Allow the activation reaction to proceed

at room temperature for 30-60 minutes.

Coupling: In a separate vial, dissolve the amine-containing molecule (1.0-1.2 equivalents) in

a minimal amount of anhydrous DMF. If the amine is in a salt form (e.g., hydrochloride), add

DIPEA (2.0 equivalents) to the amine solution to neutralize the salt. Add the amine solution

dropwise to the activated linker solution.
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Reaction: Allow the reaction to stir at room temperature. The reaction progress should be

monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC)

or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few

hours to overnight depending on the reactivity of the amine.

Work-up and Purification: Once the reaction is complete, the mixture can be quenched with

water and the product extracted with an appropriate organic solvent (e.g., ethyl acetate). The

combined organic layers are typically washed with brine, dried over anhydrous sodium

sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified

using flash column chromatography or preparative High-Performance Liquid

Chromatography (HPLC) to yield the desired amide conjugate.

This protocol provides a general framework. Optimization of reagent stoichiometry, reaction

time, and temperature may be necessary for specific substrates.

To cite this document: BenchChem. [Benzyl-PEG2-CH2COOH molecular weight and
formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589345#benzyl-peg2-ch2cooh-molecular-weight-
and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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